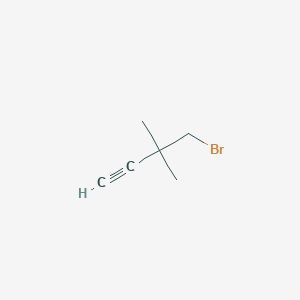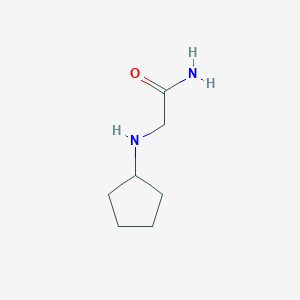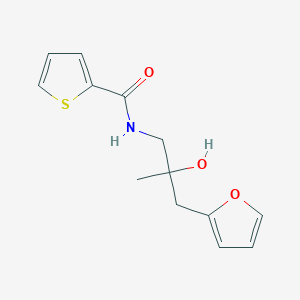
1-Butyne, 4-bromo-3,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Butyne, 4-bromo-3,3-dimethyl-” is a chemical compound with the molecular formula C6H9Br . It is commonly used as a reactant and serves as a source of alkyl halides for the introduction of bromo functionality into the molecule .
Synthesis Analysis
The synthesis of alkynes, such as “1-Butyne, 4-bromo-3,3-dimethyl-”, often involves the deprotonation of terminal alkynes by strong bases, such as NaH or NaNH2 . The resulting alkynide anion is a good nucleophile and can be used in SN2 reactions with primary substrates . This method is commonly used to synthesize internal alkynes with longer carbon chains .
Molecular Structure Analysis
The molecular structure of “1-Butyne, 4-bromo-3,3-dimethyl-” consists of a carbon backbone with a triple bond (C≡C), two methyl groups (CH3) attached to one of the carbon atoms, and a bromine atom attached to the other .
Chemical Reactions Analysis
“1-Butyne, 4-bromo-3,3-dimethyl-” can participate in various chemical reactions. For instance, it can be used in the synthesis of macrocycles by cobalt-mediated [2+2+2] co-cyclotrimerization . It can also participate in the synthesis of 2,4,5-trisubstituted oxazoles by a gold-catalyzed formal [3+2] cycloaddition .
Physical And Chemical Properties Analysis
“1-Butyne, 4-bromo-3,3-dimethyl-” has a density of 1.3±0.1 g/cm3, a boiling point of 140.9±23.0 °C at 760 mmHg, and a vapor pressure of 7.5±0.3 mmHg at 25°C . Its enthalpy of vaporization is 36.3±3.0 kJ/mol, and it has a flash point of 41.9±17.0 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Macrocycles
“1-Butyne, 4-bromo-3,3-dimethyl-” is used as a reactant in the synthesis of macrocycles. This process is achieved by cobalt-mediated [2+2+2] co-cyclotrimerization .
Creation of 2,4,5-Trisubstituted Oxazoles
This compound is also used in the creation of 2,4,5-trisubstituted oxazoles. This is done through a gold-catalyzed formal [3+2] cycloaddition .
Synthesis of 1,3,4-Oxadiazoles
“1-Butyne, 4-bromo-3,3-dimethyl-” is used in an intramolecular 1,3-dipolar cycloaddition to synthesize 1,3,4-oxadiazoles .
Preparation of Azulene Derivatives
This compound is used in the preparation of lactones bearing alkynes for reductive cyclization, which is a key step in the preparation of azulene derivatives .
Synthesis of Substituted α-Pyrones
“1-Butyne, 4-bromo-3,3-dimethyl-” is used in the synthesis of substituted α-pyrones through gold-catalyzed coupling reactions .
Active Pharmaceutical Intermediate
“1-Butyne, 4-bromo-3,3-dimethyl-” is used as an active pharmaceutical intermediate for terbinafine .
Preparation of 2,2,7,7-Tetramethyl-Octa-3,5-Diyne
This compound is used in the preparation of 2,2,7,7-tetramethyl-octa-3,5-diyne .
Synthesis of Erythro and Threo Isomers
“1-Butyne, 4-bromo-3,3-dimethyl-” is used in the synthesis of erythro and threo isomers of B- (3,3-dimethyl-1,2-dideuterio-1-butyl)-9-BBN by hydroboration-deuteronolysis-hydroboration sequence .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-3,3-dimethylbut-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-4-6(2,3)5-7/h1H,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIMXVNHJOGICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,3-dimethylbut-1-yne | |
CAS RN |
2309463-42-9 |
Source


|
| Record name | 4-bromo-3,3-dimethylbut-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2640884.png)

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide](/img/structure/B2640886.png)







![(2E)-3-(dimethylamino)-1-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2640903.png)